molecular formula C16H17N5O4 B10994661 N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide

Cat. No.: B10994661
M. Wt: 343.34 g/mol
InChI Key: WHRWYTLIYOWZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, a carboxamide group, and a substituted phenyl ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the pyrazine derivative with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Substitution on the Phenyl Ring: The acetylamino and methoxy groups are introduced through electrophilic aromatic substitution reactions, often using acetyl chloride and methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development studies.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases, although detailed studies are required to confirm its efficacy and safety.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The acetylamino and methoxy groups can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[5-(amino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide
  • N-(2-{[5-(acetylamino)-2-hydroxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide
  • N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)quinoxaline-2-carboxamide

Uniqueness

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both acetylamino and methoxy groups on the phenyl ring, along with the pyrazine and carboxamide moieties, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H17N5O4/c1-10(22)20-11-3-4-14(25-2)12(7-11)21-15(23)9-19-16(24)13-8-17-5-6-18-13/h3-8H,9H2,1-2H3,(H,19,24)(H,20,22)(H,21,23)

InChI Key

WHRWYTLIYOWZLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.